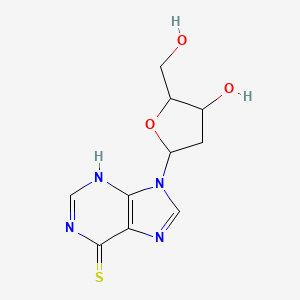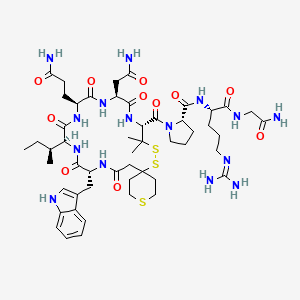
Baogongteng a
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Baogongteng A can be synthesized using synthetic 6β-acetoxy-tropinone as the starting material . The synthetic route involves several steps, including alkylation, condensation, reduction, protection, and oxidation . The industrial production methods typically involve chemical resolution to prepare chiral analogs of this compound .
Chemical Reactions Analysis
Baogongteng A undergoes various chemical reactions, including:
Oxidation: The oxidation of tropanol derivatives with CrO3 to yield tropanone derivatives.
Reduction: Reduction of bicyclic nitriles with LiAlH4 or NaBH4.
Substitution: Alkylation of 3-hydroxypyridine with benzylbromide.
Common reagents used in these reactions include LiAlH4, NaBH4, CrO3, and benzylbromide . Major products formed from these reactions include tropanone derivatives and bicyclic hydroxy nitriles .
Scientific Research Applications
Baogongteng A has several scientific research applications:
Chemistry: Used as a starting material for synthesizing chiral analogs and studying structure-activity relationships.
Biology: Acts as a muscarinic agonist, influencing various biological processes.
Medicine: Investigated for its potential in treating glaucoma and cardiovascular diseases.
Industry: Utilized in the development of new muscarinic agonists for drug development.
Mechanism of Action
Baogongteng A exerts its effects by acting as a muscarinic agonist, selectively targeting M2-muscarinic receptors . It has high affinity for M2-receptors and lower affinity for other muscarinic receptor subtypes . The compound influences intracellular signaling pathways, leading to its hypotensive and miotic effects .
Comparison with Similar Compounds
Baogongteng A is compared with other tropane alkaloids, such as:
Scopolamine: Both are tropane alkaloids, but this compound acts as a muscarinic agonist, while scopolamine is an antagonist.
Pilocarpine: This compound has a stronger miotic effect than pilocarpine and is used for similar therapeutic purposes.
Atropine: Unlike this compound, atropine exhibits anticholinergic activity.
This compound’s unique selectivity for M2-receptors and its potent miotic activity distinguish it from these similar compounds .
Properties
Molecular Formula |
C9H15NO3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
[(1S,2R,5S,6R)-2-hydroxy-8-azabicyclo[3.2.1]octan-6-yl] acetate |
InChI |
InChI=1S/C9H15NO3/c1-5(11)13-9-4-7-8(12)3-2-6(9)10-7/h6-10,12H,2-4H2,1H3/t6-,7-,8+,9+/m0/s1 |
InChI Key |
FSXBMHMVOFJROW-RBXMUDONSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@H]2[C@@H](CC[C@@H]1N2)O |
Canonical SMILES |
CC(=O)OC1CC2C(CCC1N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(4R,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate](/img/structure/B10784169.png)



![[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate](/img/structure/B10784197.png)



![methyl (1R,9R,10S,11R,12R,19R)-11-[2-(dimethylamino)acetyl]oxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B10784216.png)


![Tricyclo[7.3.1.02,7]trideca-2,4,6,11-tetraen-10-amine](/img/structure/B10784256.png)
![[(1S,2R,3R,4R,6R,7R,8R)-4-ethyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B10784261.png)
